Cas no 90004-97-0 (1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

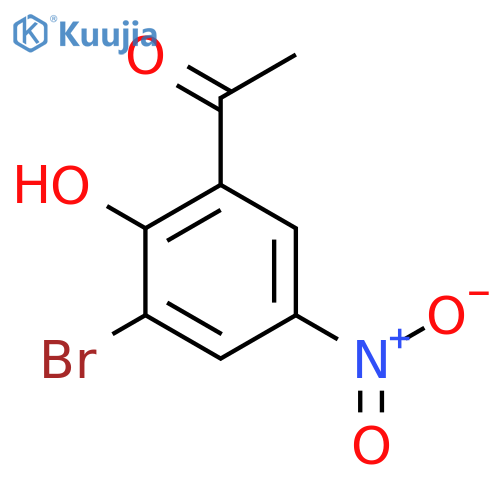

90004-97-0 structure

商品名:1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-

- 1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone

- 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

- G10481

- QDA00497

- 90004-97-0

- EN300-1721106

- 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone

- 889-388-8

- SCHEMBL11805139

-

- インチ: InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3

- InChIKey: NUPQONVDLVCQBU-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O

計算された属性

- せいみつぶんしりょう: 258.94802Da

- どういたいしつりょう: 258.94802Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM426465-1g |

Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |

90004-97-0 | 95%+ | 1g |

$298 | 2022-11-27 | |

| Enamine | EN300-1721106-0.25g |

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |

90004-97-0 | 95% | 0.25g |

$83.0 | 2023-09-20 | |

| Ambeed | A145687-1g |

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone |

90004-97-0 | 97% | 1g |

$148.0 | 2023-09-02 | |

| Enamine | EN300-1721106-0.5g |

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |

90004-97-0 | 95% | 0.5g |

$153.0 | 2023-09-20 | |

| Enamine | EN300-1721106-2.5g |

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |

90004-97-0 | 95% | 2.5g |

$446.0 | 2023-09-20 | |

| A2B Chem LLC | AI60284-100mg |

1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone |

90004-97-0 | 95% | 100mg |

$97.00 | 2023-12-29 | |

| Aaron | AR00IGNC-500mg |

Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |

90004-97-0 | 95% | 500mg |

$236.00 | 2025-02-28 | |

| Aaron | AR00IGNC-1g |

Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |

90004-97-0 | 95% | 1g |

$339.00 | 2025-02-28 | |

| 1PlusChem | 1P00IGF0-1g |

Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |

90004-97-0 | 97% | 1g |

$399.00 | 2025-03-01 | |

| 1PlusChem | 1P00IGF0-2.5g |

Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |

90004-97-0 | 95% | 2.5g |

$614.00 | 2024-04-20 |

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

90004-97-0 (1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90004-97-0)1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

清らかである:99%

はかる:5g

価格 ($):467.0